3-(3-Methylphenyl)-2'-thiomethylpropiophenone
Overview
Description
3-(3-Methylphenyl)-2’-thiomethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It features a propiophenone backbone with a 3-methylphenyl group and a thiomethyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-2’-thiomethylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-methylacetophenone with 2-chloromethylthiobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.
Reaction Scheme: [ \text{3-Methylacetophenone} + \text{2-Chloromethylthiobenzene} \xrightarrow{\text{AlCl}_3} \text{3-(3-Methylphenyl)-2’-thiomethylpropiophenone} ]
Industrial Production Methods
In an industrial setting, the synthesis of 3-(3-Methylphenyl)-2’-thiomethylpropiophenone can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)-2’-thiomethylpropiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: NaBH4, LiAlH4
Substitution: HNO3 (for nitration), SO3 (for sulfonation), Br2 (for bromination)
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
3-(3-Methylphenyl)-2’-thiomethylpropiophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving thiomethyl groups. It serves as a model substrate for investigating the mechanisms of enzymatic transformations.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new therapeutic agents. Its structural features may contribute to the design of drugs with specific biological activities.
Industry: It is used in the production of specialty chemicals and materials. Its derivatives can be employed in the manufacture of polymers, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-2’-thiomethylpropiophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors through its thiomethyl and carbonyl groups. These interactions can lead to the modulation of enzymatic activity or receptor signaling pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Methylacetophenone: Shares the 3-methylphenyl group but lacks the thiomethyl group.
2-Chloromethylthiobenzene: Contains the thiomethyl group but lacks the propiophenone backbone.
3-(4-Methylphenyl)-2’-thiomethylpropiophenone: Similar structure with a different position of the methyl group on the aromatic ring.
Uniqueness
3-(3-Methylphenyl)-2’-thiomethylpropiophenone is unique due to the presence of both the 3-methylphenyl and thiomethyl groups on the propiophenone backbone. This combination of functional groups imparts distinct chemical reactivity and potential applications compared to its analogs. The thiomethyl group, in particular, offers opportunities for further functionalization and derivatization, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
3-(3-methylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18OS/c1-13-6-5-7-14(12-13)10-11-16(18)15-8-3-4-9-17(15)19-2/h3-9,12H,10-11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQCFPQILHBLEY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644067 | |
Record name | 3-(3-Methylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898790-55-1 | |
Record name | 1-Propanone, 3-(3-methylphenyl)-1-[2-(methylthio)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898790-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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